Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Description
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride (CAS 1127-99-7) is a chiral cyclohexane derivative with the molecular formula C₉H₁₇NO₂·HCl and a molecular weight of 207.7 g/mol . It is synthesized via asymmetric reductive amination of 2-oxo-cyclohexanecarboxylate using chiral α-methylbenzylamine, followed by isolation of the major diastereomer as an HBr salt . The compound is a white crystalline powder, soluble in water and methanol, and is moisture-sensitive . It is widely used in pharmaceutical research as a precursor for bioactive molecules, particularly in peptide mimetics and enzyme inhibitors .
Properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSOBPCWYVZSW-WLYNEOFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-99-7, 180979-17-3 | |
| Record name | Cyclohexanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1), (1R,2S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The direct esterification method involves reacting cis-2-amino-1-cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. Hydrochloric acid (HCl) serves dual roles as a catalyst and a proton source for salt formation.
Procedure :
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Reactants :
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cis-2-amino-1-cyclohexanecarboxylic acid (1 equiv)
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Ethanol (excess, 10–15 vols)
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Concentrated HCl (2–3 equiv)
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Reaction Setup :
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Reflux at 80–85°C for 12–18 hours under nitrogen.
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Use of a Dean-Stark trap to remove water and shift equilibrium toward ester formation.
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Workup :
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Cool the mixture to 0–5°C to precipitate the hydrochloride salt.
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Filter and wash with cold ethanol to remove residual acid.
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Yield : 65–75% (reported for analogous cyclohexane derivatives).
Optimization Strategies
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Catalyst Alternatives : Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (PTSA) can enhance esterification efficiency but require strict moisture control.
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Solvent Systems : Toluene-ethanol azeotrope improves water removal, increasing yield to 80–85%.
Cyclization of Linear Precursors
Aminocyclohexane Formation
Aminocyclohexane intermediates are synthesized via [4+2] cycloaddition or reductive amination.
Example Protocol :
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Reductive Amination :
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React cyclohexanone with ammonium acetate and sodium cyanoborohydride in methanol.
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Acidify with HCl to precipitate the amine hydrochloride.
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Esterification :
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React the amine with ethyl chloroformate in dichloromethane (DCM) at 0°C.
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Neutralize with aqueous sodium bicarbonate and extract with DCM.
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Stereochemical Control
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Chiral Auxiliaries : Use of (R)- or (S)-Binap ligands in palladium-catalyzed reactions ensures cis-configuration retention.
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Low-Temperature Conditions : Reactions conducted below −20°C reduce epimerization risks.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol-water mixtures (3:1 v/v) yields white crystalline solids with >99% purity.
Typical Parameters :
| Parameter | Value |
|---|---|
| Melting Point | 128–135°C |
| Purity (HPLC) | ≥99% |
| Residual Solvents | <0.1% (ICH guidelines) |
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various oxides, reduced amine derivatives, and substituted cyclohexane carboxylates. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Chemistry
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Capable of being reduced to generate different amine derivatives.
- Substitution Reactions : The amino group can engage in substitution reactions, leading to the formation of various derivatives.
Biology
The compound is studied for its potential biological activity , particularly its interactions with biomolecules. It has shown promise in modulating enzyme activity, which is critical for understanding its role in biological systems. Research indicates that it can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications .
Medicine
Research is ongoing to explore the compound's potential as a therapeutic agent , particularly in conditions like neuropathic pain and inflammation. Its ability to modulate enzyme activity suggests possible applications in drug development aimed at treating these conditions .
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
- In Vitro Studies : One study highlighted its inhibitory effects on soluble epoxide hydrolase, an enzyme involved in lipid metabolism related to inflammation. This suggests that derivatives of this compound could be developed as anti-inflammatory agents.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that cyclohexane structures exhibit enhanced inhibitory effects compared to smaller cycloalkanes, indicating that this compound may possess similar properties due to its cyclohexane moiety.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecules; participates in oxidation, reduction, and substitution reactions. |
| Biology | Modulates enzyme activity; potential inhibitor of inflammatory enzymes. |
| Medicine | Investigated for therapeutic use in neuropathic pain and inflammation; ongoing drug development research. |
Mechanism of Action
The mechanism by which ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexanecarboxylate Hydrochloride (CAS 1346773-51-0)
- Molecular Formula: C₁₇H₂₆ClNO₂ (MW 311.85 g/mol) .
- Key Differences: Contains a phenylethyl substituent on the amino group, increasing steric bulk and hydrophobicity. Three defined stereocenters (vs. Higher molecular weight (311.85 vs. 207.7 g/mol) impacts solubility and pharmacokinetics.
- Applications : Used in asymmetric catalysis and chiral ligand synthesis .
cis-2-Aminocyclohexanol Hydrochloride (CAS 6936-47-6)
- Molecular Formula: C₆H₁₃NO·HCl (MW 151.63 g/mol) .
- Key Differences: Replaces the ester group with a hydroxyl group, reducing electrophilicity and altering reactivity. Lower molecular weight (151.63 vs. 207.7 g/mol) and higher melting point (186–190°C vs. 128–135°C) . Used as a building block for β-amino alcohols in drug discovery .
trans-2-Amino-1-cyclohexanecarboxylic Acid (CAS 5691-19-0)
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride (CAS 104234-94-8)
- Molecular Formula: C₈H₁₄ClNO₃ (MW 207.66 g/mol) .
- Key Differences :
Data Table: Comparative Analysis
| Property | Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl | Ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexanecarboxylate HCl | cis-2-Aminocyclohexanol HCl | trans-2-Amino-1-cyclohexanecarboxylic Acid |
|---|---|---|---|---|
| Molecular Formula | C₉H₁₇NO₂·HCl | C₁₇H₂₆ClNO₂ | C₆H₁₃NO·HCl | C₇H₁₃NO₂ |
| Molecular Weight (g/mol) | 207.7 | 311.85 | 151.63 | 143.18 |
| Melting Point | 128–135°C | Not reported | 186–190°C | 274–278°C |
| Solubility | Water, methanol | Likely organic solvents (e.g., dichloromethane) | Water | Limited water solubility |
| Key Functional Groups | Ester, amine | Ester, amine, phenylethyl | Hydroxyl, amine | Carboxylic acid, amine |
| Primary Applications | Peptide mimetics, enzyme inhibitors | Chiral ligands, asymmetric synthesis | β-amino alcohol synthesis | Peptidomimetics, foldamers |
Biological Activity
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride (CAS 1127-99-7) is a compound with significant potential in biological and medicinal chemistry. Its unique structure and stereochemistry contribute to its interactions with various biological molecules, making it a subject of interest in research focused on drug development and enzyme modulation.
- Molecular Formula : C9H18ClNO2
- Molecular Weight : 207.7 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water and methanol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's stereochemistry plays a crucial role in its binding affinity and biological efficacy. It can modulate enzymatic reactions, either by acting as an inhibitor or an activator, depending on the target enzyme involved.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, studies have indicated that modifications in the cycloalkane structure can significantly affect inhibition potency .
- Receptor Modulation : this compound may also interact with various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that the compound can inhibit specific enzymes related to inflammation and pain pathways. For example, cycloalkylamide derivatives have been investigated for their inhibitory effects on soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids .
- Structure-Activity Relationship (SAR) : A study investigating the SAR of cycloalkylamide derivatives revealed that compounds with a cyclohexane structure exhibited enhanced inhibition compared to smaller cycloalkanes . This suggests that this compound may possess similar properties due to its cyclohexane moiety.
- Therapeutic Applications : Ongoing research is focused on evaluating the compound's potential as a therapeutic agent in conditions such as neuropathic pain and inflammation, leveraging its ability to modulate enzyme activity.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl | Cycloalkylamide | Inhibitor of sEH, potential anti-inflammatory |
| Ethyl trans-2-amino-1-cyclohexanecarboxylate HCl | Cycloalkylamide | Similar mechanism but different potency |
| Methyl cis-2-amino-1-cyclohexanecarboxylate HCl | Cycloalkylamide | Lower inhibition compared to ethyl variant |
Q & A
Q. What is the established synthetic route for Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, and what are the critical reaction parameters?
The compound is synthesized via asymmetric reductive amination of β-keto esters using chiral catalysts. Key parameters include:
Q. How is the stereochemical configuration of the compound validated experimentally?
- NMR spectroscopy : Analysis of coupling constants (e.g., ) in H-NMR to confirm cis-1,2-substitution on the cyclohexane ring.
- X-ray crystallography : Resolves spatial arrangement of amino and ester groups .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with retention times compared to standards .
Q. What are the primary research applications of this compound?
- Pharmaceutical intermediates : Used in synthesizing chiral amines for CNS-targeting drugs (e.g., anticonvulsants, antidepressants) .
- Peptidomimetics : Serves as a constrained scaffold to mimic peptide secondary structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points (e.g., 128–135°C vs. 151–155°C)?
Discrepancies arise from isomeric impurities or polymorphic forms :
Q. What advanced analytical methods are recommended for assessing enantiomeric excess (ee) and purity?
- Circular Dichroism (CD) : Correlates optical activity with ee (>98% achievable via asymmetric synthesis) .
- Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : Resolves isobaric impurities in complex mixtures .
- Isotopic Labeling : C-NMR tracks isotopic enrichment at the amino group to confirm synthetic fidelity .
Q. How does steric hindrance at the cyclohexane ring impact reactivity in downstream modifications?
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Use nitrile gloves and respiratory protection (FFP3 masks) due to potential HCl vapor release during heating .
- Waste disposal : Neutralize aqueous waste with 10% NaOH before disposal to avoid chloride contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
